molecular formula C12H11N3O3S B11351324 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11351324
M. Wt: 277.30 g/mol
InChI Key: KGXITZFDSWZOAW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that features a unique combination of a benzodioxole moiety and a thiadiazole ring

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H11N3O3S/c1-7-11(19-15-14-7)12(16)13-5-8-2-3-9-10(4-8)18-6-17-9/h2-4H,5-6H2,1H3,(H,13,16)

InChI Key

KGXITZFDSWZOAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.

    Coupling of Benzodioxole and Thiadiazole: The final step involves coupling the benzodioxole moiety with the thiadiazole ring through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a benzodioxole moiety and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H12N4O3S
  • Molecular Weight : 296.33 g/mol

The structure includes a benzodioxole moiety, which is known for its role in enhancing biological activity through various mechanisms.

Antiviral Properties

Research indicates that thiadiazole derivatives exhibit antiviral activity against various viruses. Specifically, compounds similar to this compound have shown effectiveness against herpes viruses and cytomegalovirus (CMV) infections. A study highlighted that modifications in the thiadiazole ring can enhance antiviral efficacy, suggesting a promising avenue for developing antiviral agents based on this scaffold .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including Huh7 (hepatocellular carcinoma), MDA-MB 231 (breast cancer), and PC3 (prostate cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism of Action
Huh715Induction of apoptosis
MDA-MB 23112Cell cycle arrest
PC310Inhibition of proliferation

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that it may reduce neuroinflammation and oxidative stress in neuronal cells. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : It potentially modulates key signaling pathways such as MAPK/ERK and PI3K/Akt pathways that are critical in cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : By increasing ROS levels in cancer cells, it may trigger apoptosis.

Case Study 1: Antiviral Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications to the benzodioxole group significantly enhanced antiviral activity against herpes simplex virus type 1 (HSV-1). The lead compound exhibited an IC50 value significantly lower than existing antiviral agents .

Case Study 2: Cancer Cell Line Studies

In a comparative study involving various thiadiazole derivatives against breast cancer cell lines, this compound was found to be one of the most potent compounds with an IC50 value lower than many traditional chemotherapeutics .

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